

starting materials for 6-Bromo-4-fluoroindolin-2-one synthesis

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Compound of Interest

Compound Name: **6-Bromo-4-fluoroindolin-2-one**

Cat. No.: **B1292659**

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Synthesis of 6-Bromo-4-fluoroindolin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the primary synthetic pathways for **6-Bromo-4-fluoroindolin-2-one**, a key heterocyclic scaffold in medicinal chemistry. The document provides a detailed examination of starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthetic Strategies

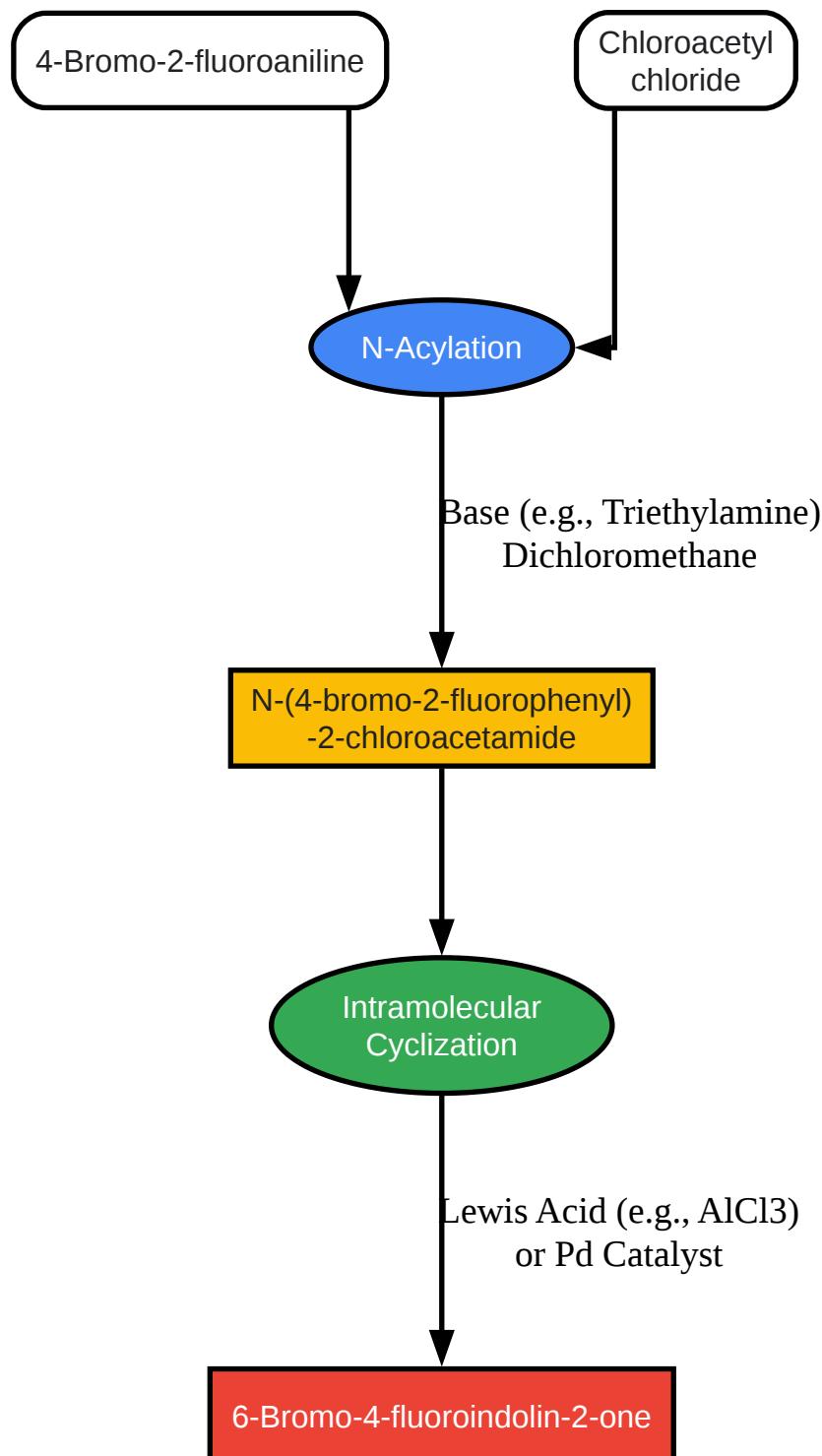
The synthesis of **6-Bromo-4-fluoroindolin-2-one** predominantly proceeds through a two-step sequence commencing with the commercially available 4-bromo-2-fluoroaniline. This primary route involves an initial N-acylation followed by an intramolecular cyclization. An alternative, though less direct, pathway can be conceptualized starting from 4-bromo-2-fluoro-6-nitrotoluene.

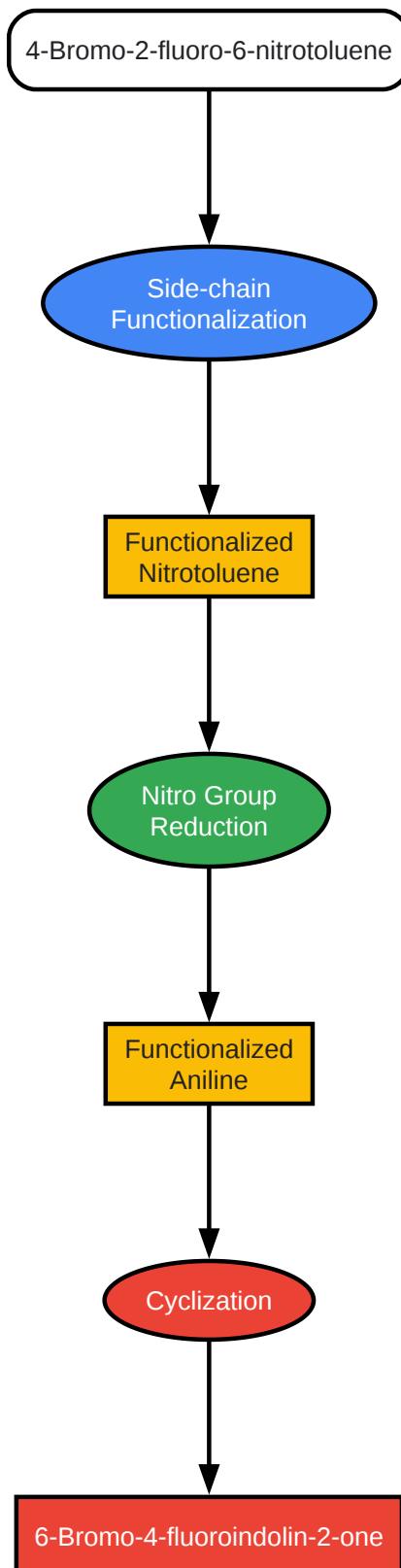
Primary Synthetic Route: From 4-Bromo-2-fluoroaniline

This robust and widely applicable method consists of two key transformations:

- N-Acylation: Reaction of 4-bromo-2-fluoroaniline with chloroacetyl chloride in the presence of a base to yield the intermediate, N-(4-bromo-2-fluorophenyl)-2-chloroacetamide.

- Intramolecular Cyclization: Subsequent ring closure of the chloroacetamide intermediate, typically via a Friedel-Crafts reaction, to afford the target **6-Bromo-4-fluoroindolin-2-one**.





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